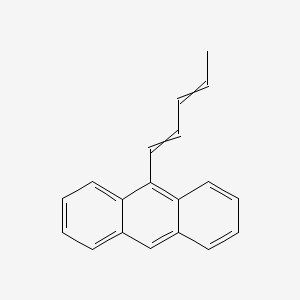

9-(Penta-1,3-dien-1-YL)anthracene

Beschreibung

9-(Penta-1,3-dien-1-yl)anthracene is an anthracene derivative featuring a conjugated penta-1,3-dienyl substituent at the 9-position of the anthracene core. Such derivatives are of interest in materials science for optoelectronic applications and in medicinal chemistry due to bioactive analogs .

Eigenschaften

CAS-Nummer |

144101-74-6 |

|---|---|

Molekularformel |

C19H16 |

Molekulargewicht |

244.3 g/mol |

IUPAC-Name |

9-penta-1,3-dienylanthracene |

InChI |

InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3 |

InChI-Schlüssel |

XRSZJNKIUUJBLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-(Penta-1,3-dien-1-yl)Anthracen umfasst typischerweise folgende Schritte:

Ausgangsstoffe: Anthracen und Penta-1,3-dien-1-yl-halogenid.

Reaktionsbedingungen: Die Reaktion wird üblicherweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt, um Oxidation zu verhindern. Ein geeignetes Lösungsmittel, wie Tetrahydrofuran (THF), wird verwendet, um die Reaktanten zu lösen.

Katalysatoren: Palladium-basierte Katalysatoren, wie z. B. Palladiumacetat, werden häufig verwendet, um die Kupplungsreaktion zu erleichtern.

Verfahren: Anthracen wird zunächst mit einer starken Base, wie Natriumhydrid, deprotoniert, um das Anthracenanion zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 9-(Penta-1,3-dien-1-yl)Anthracen folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Großreaktoren: Großreaktoren werden verwendet, um das erhöhte Volumen an Reaktanten zu bewältigen.

Kontinuierliche Fließsysteme: Kontinuierliche Fließsysteme können eingesetzt werden, um die Reaktions-Effizienz und Produktausbeute zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 9-(Penta-1,3-dien-1-yl)Anthracen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können die Verbindung in Dihydroanthracen-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Anthracenring stattfinden, wodurch verschiedene funktionelle Gruppen eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Brom in Tetrachlorkohlenstoff für Bromierungsreaktionen.

Hauptprodukte:

Oxidation: Anthrachinon-Derivate.

Reduktion: Dihydroanthracen-Derivate.

Substitution: Bromierte Anthracen-Derivate.

Wissenschaftliche Forschungsanwendungen

9-(Penta-1,3-dien-1-yl)Anthracen hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Optoelektronik: Die Verbindung wird aufgrund ihrer hervorragenden photophysikalischen Eigenschaften bei der Entwicklung von organischen Leuchtdioden (OLEDs) eingesetzt.

Photonik: Sie wird in nichtlinearen optischen Materialien für Anwendungen in der Laserphotonik eingesetzt.

Biologische Sonden: Die Fluoreszenzeigenschaften der Verbindung machen sie als Fluoreszenzsonde in der biologischen Bildgebung nützlich.

Materialwissenschaften: Sie wird bei der Synthese von fortschrittlichen Materialien mit einzigartigen elektronischen und optischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 9-(Penta-1,3-dien-1-yl)Anthracen umfasst:

Molekulare Zielstrukturen: Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen wie Proteinen oder Nukleinsäuren durch π-π-Stapelwechselwirkungen.

Ähnliche Verbindungen:

9,10-Diphenylanthracen: Ein weiteres Anthracen-Derivat mit ähnlichen photophysikalischen Eigenschaften.

9-Phenylanthracen: Eine Verbindung mit einer Phenylgruppe an der 9. Position, die in ähnlichen Anwendungen verwendet wird.

9,10-Dimethylanthracen: Bekannt für seine hohe Fluoreszenzquantenausbeute.

Einzigartigkeit: 9-(Penta-1,3-dien-1-yl)Anthracen ist aufgrund des Vorhandenseins der Penta-1,3-dien-1-yl-Gruppe einzigartig, die seine elektronischen und optischen Eigenschaften verbessert, was es für fortschrittliche Anwendungen in der Optoelektronik und Photonik geeignet macht .

Wirkmechanismus

The mechanism of action of 9-(Penta-1,3-dien-1-yl)anthracene involves:

Molecular Targets: The compound interacts with specific molecular targets, such as proteins or nucleic acids, through π-π stacking interactions.

Pathways Involved: The compound can participate in charge transfer processes, where it donates or accepts electrons, leading to changes in the electronic properties of the target molecules.

Vergleich Mit ähnlichen Verbindungen

9-(Pent-4-enyl)anthracene

9,10-Diphenylanthracene

9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene

- Structure : A dioxane-containing propionyl group introduces steric bulk and polar functional groups.

- Stability: Requires storage at -20°C for long-term preservation, suggesting lower stability than non-polar derivatives like 9-(Penta-1,3-dien-1-yl)anthracene .

Physicochemical Properties

Cytotoxicity

- Penta-dienyl Isochromanone Derivatives: Compounds like 6,8-dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one exhibit cytotoxicity against Sf9 insect cells, suggesting that the dienyl moiety may enhance bioactivity .

- Coumarin Analogs : Dienyl-substituted coumarins (e.g., 7-methoxy-8-(penta-1,3-dienyl)coumarin) inhibit tumor cell adhesion and migration, though anthracene derivatives with similar substituents lack direct evidence .

Optoelectronic Potential

- 9,10-Anthracene Derivatives : Substituted anthracenes are studied for tunable HOMO-LUMO gaps. The dienyl group in 9-(Penta-1,3-dien-1-yl)anthracene could further lower the LUMO, enhancing electron transport in organic semiconductors .

Biologische Aktivität

9-(Penta-1,3-dien-1-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. The compound's structure, which includes a penta-1,3-dienyl substituent on the anthracene core, suggests that it may exhibit unique interactions with biological macromolecules, particularly DNA and proteins. This article reviews the biological activity of 9-(Penta-1,3-dien-1-YL)anthracene, focusing on its cytotoxicity, phototoxicity, and potential therapeutic applications.

The chemical structure of 9-(Penta-1,3-dien-1-YL)anthracene can be represented as follows:

This compound is characterized by its hydrophobic nature and ability to intercalate into DNA due to the planar structure of the anthracene moiety.

Cytotoxicity

Research indicates that compounds related to anthracene derivatives can exhibit significant cytotoxic effects across various cancer cell lines. For instance, studies have shown that anthracene derivatives can induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential.

Table 1: Cytotoxic Effects of Anthracene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9-(Penta-1,3-dien-1-YL)anthracene | HeLa | 25 | Induction of apoptosis |

| Aloe-emodin | CH27 | 25 | ROS production and caspase activation |

| Anthraquinone | AGS | 0.07 | DNA intercalation and apoptosis |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line.

Phototoxicity

Anthracenes are known for their phototoxic properties. The interaction of 9-(Penta-1,3-dien-1-YL)anthracene with UV light can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components including lipids, proteins, and DNA. This phototoxicity is particularly relevant in understanding how such compounds can be used in photodynamic therapy (PDT) for cancer treatment.

Case Study: Phototoxic Effects

A study investigated the effects of UV irradiation on plasmid DNA in the presence of anthracene derivatives. It was found that exposure to UV light resulted in significant strand breaks in DNA, suggesting that 9-(Penta-1,3-dien-1-YL)anthracene could be utilized as a photosensitizer in PDT.

The mechanisms through which 9-(Penta-1,3-dien-1-YL)anthracene exerts its biological effects include:

- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, the compound generates ROS that can damage cellular components.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.